Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate
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Overview
Description
Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two dimethylamino groups and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate typically involves the esterification of 3,5-bis(dimethylamino)-4-methoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxy group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(dimethylamino)benzoate
- Methyl 4-methoxybenzoate
- Methyl 3,5-dimethoxybenzoate
Uniqueness
Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate is unique due to the presence of both dimethylamino and methoxy groups on the benzoate core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61544-40-9 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 3,5-bis(dimethylamino)-4-methoxybenzoate |
InChI |
InChI=1S/C13H20N2O3/c1-14(2)10-7-9(13(16)18-6)8-11(15(3)4)12(10)17-5/h7-8H,1-6H3 |
InChI Key |
SIHNNOOGFDNAOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1OC)N(C)C)C(=O)OC |
Origin of Product |
United States |
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